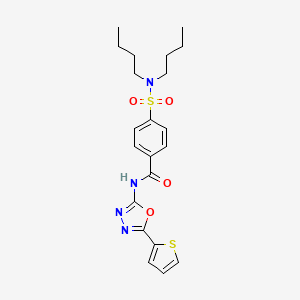

4-(N,N-dibutylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Description

This compound features a benzamide core substituted with a dibutylsulfamoyl group at the para-position and a 1,3,4-oxadiazole ring bearing a thiophen-2-yl moiety at the 2-position.

Properties

IUPAC Name |

4-(dibutylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O4S2/c1-3-5-13-25(14-6-4-2)31(27,28)17-11-9-16(10-12-17)19(26)22-21-24-23-20(29-21)18-8-7-15-30-18/h7-12,15H,3-6,13-14H2,1-2H3,(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUGOOQNASHUAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(N,N-dibutylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a novel organic molecule featuring a complex structure that includes a benzamide core, a dibutylsulfamoyl group, and a thiophenyl-substituted oxadiazole moiety. This compound belongs to the class of 1,3,4-oxadiazoles , which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The primary mechanism of action for this compound involves its interaction with specific biological targets:

- Target : The compound primarily targets the bacterial cell division protein FtsZ , which is crucial for bacterial cytokinesis.

- Mode of Action : By inhibiting FtsZ function, the compound prevents bacterial cell division, leading to a cessation of bacterial growth. This mechanism positions it as a potential candidate for antibiotic development against resistant strains of bacteria .

Antimicrobial Properties

Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial activity. The specific biological activities related to 4-(N,N-dibutylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide include:

- Bactericidal Activity : In vitro studies suggest that this compound has potent activity against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Activity

The oxadiazole moiety is associated with anticancer properties. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells.

- Apoptosis Induction : Promotes caspase activation leading to programmed cell death.

Case Studies

A comparative study involving various oxadiazole derivatives demonstrated that compounds with similar structures exhibited diverse biological activities against different pathogens and cancer cell lines. For example:

- Antifungal Activity : A series of benzamide derivatives containing oxadiazole were tested against fungal pathogens such as Botrytis cinerea, showing promising results with EC50 values comparable to established antifungals .

- Cytotoxicity Studies : In vivo toxicity assessments using zebrafish embryos indicated low toxicity levels for certain derivatives at concentrations up to 20 mg/L, suggesting a favorable safety profile for further development .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug discovery and development due to its potential bioactive properties. Research indicates that it may possess:

- Antimicrobial Activity : Compounds with similar structures have been investigated for their ability to inhibit bacterial growth. For instance, derivatives of oxadiazoles are known for their antibacterial properties against pathogens like E. coli, making this compound a candidate for further studies in treating urinary tract infections and preventing biofilm formation on medical devices .

- Anticancer Properties : The presence of the oxadiazole ring is associated with anticancer activity in various studies. The compound may interact with specific molecular targets involved in cancer cell proliferation and apoptosis .

Biochemical Research

In biochemical contexts, the compound may serve as a tool for studying enzyme interactions and receptor modulation. Its unique functional groups can facilitate binding to biological targets, enabling researchers to explore its mechanism of action in cellular pathways.

Material Science

The compound's chemical structure may allow it to be utilized in the development of new materials with specific properties. Its potential applications include:

- Polymer Development : The compound can act as a building block for synthesizing polymers with tailored functionalities.

- Coatings and Adhesives : Given its chemical stability and reactivity, it could be explored for use in protective coatings or adhesives in various industrial applications.

Case Studies

While specific case studies on this exact compound may be limited due to its relatively recent emergence in research contexts, studies on structurally similar compounds provide valuable insights into its potential applications:

- Antimicrobial Studies : Research has demonstrated that oxadiazole derivatives can effectively inhibit bacterial growth by disrupting cell wall synthesis mechanisms .

- Cancer Research : Investigations into similar compounds have revealed their ability to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues are compared in Table 1, focusing on sulfamoyl/oxadiazole substituents, yields, purity, and bioactivity.

Table 1: Structural and Functional Comparison of 1,3,4-Oxadiazole Derivatives

Physicochemical Properties

- Purity : Most analogues (e.g., 6, 7, 8) achieve >95% HPLC purity , suggesting robust purification protocols for 1,3,4-oxadiazoles. The target compound would likely require similar quality control.

- Solubility : Sulfamoyl groups generally improve aqueous solubility, but bulky substituents (e.g., dibutyl) may reduce it compared to smaller alkyl or aryl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.